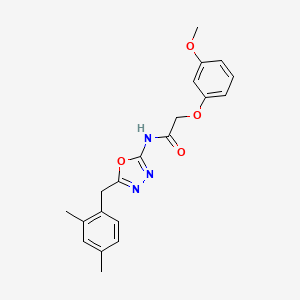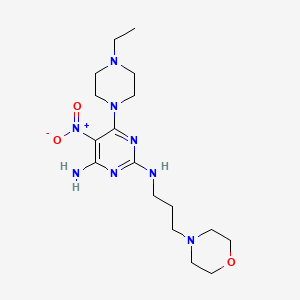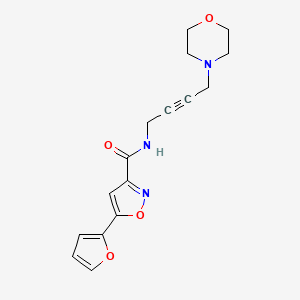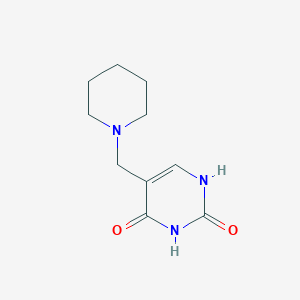![molecular formula C20H24N4O4S B2433290 6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251559-56-4](/img/structure/B2433290.png)
6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is quite complex. It contains a total of 38 bonds, including 22 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, and 6 double bonds. The molecule also contains several ring structures, including a five-membered ring, a six-membered ring, a seven-membered ring, and a nine-membered ring .Applications De Recherche Scientifique
Plant Chemical Defense Mechanisms
Background: In recent research, scientists have explored the role of diterpenoids in plant chemical defense. These specialized metabolites play a crucial role in protecting plants from herbivores and pathogens. However, disrupting specific steps in their biosynthetic pathways can lead to autotoxicity, where the plant harms itself due to the accumulation of toxic compounds.
Findings:Implications: Understanding this interplay between plants and herbivores sheds light on how plants address the challenge of chemical defense. By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain effective defense against herbivores .
Conclusion
The compound’s dual roles in plant defense and its potential applications in energetic materials highlight its versatility and scientific significance. Further research will undoubtedly uncover additional uses for this intriguing molecule .
Orientations Futures
The study of “6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and similar compounds is a promising area of research, particularly in the field of immunotherapy. These compounds have the potential to boost the immune response and work in synergy with other immunotherapeutic agents. Future research will likely focus on improving the potency and selectivity of these compounds, as well as exploring their additional roles beyond their catalytic activity .
Propriétés
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-28-17-8-6-7-16(13-17)14-24-20(25)23-15-18(9-10-19(23)21-24)29(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHYYJBVBDAJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2433210.png)

![2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B2433214.png)


![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)





